molecular formula C16H13NO4 B2931480 Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate CAS No. 518045-06-2

Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate

Cat. No. B2931480
CAS RN: 518045-06-2
M. Wt: 283.283
InChI Key: KOOAFKKJIYPRPA-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate, also known as NBMPR, is a potent inhibitor of nucleoside transporters. This compound has been extensively studied in scientific research due to its ability to selectively inhibit the uptake of nucleosides and nucleoside analogs, which are essential for DNA synthesis and cell proliferation.

Mechanism of Action

Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate selectively inhibits the uptake of nucleosides and nucleoside analogs by binding to the concentrative nucleoside transporter (CNT) and the equilibrative nucleoside transporter (ENT). This binding prevents the transport of nucleosides across the plasma membrane, leading to a decrease in DNA synthesis and cell proliferation. Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been shown to be a more potent inhibitor of CNTs than ENTs.
Biochemical and Physiological Effects
Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been shown to have a variety of biochemical and physiological effects. In cancer cells, Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate inhibits the uptake of nucleoside analogs, such as gemcitabine and cytarabine, leading to decreased DNA synthesis and cell proliferation. This compound has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. In immune cells, Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been shown to inhibit the production of cytokines and chemokines, which are essential for immune response. In neurons, Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been shown to inhibit the uptake of adenosine, a neuromodulator that regulates neuronal activity.

Advantages and Limitations for Lab Experiments

One advantage of using Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate in lab experiments is its high potency and selectivity for nucleoside transporters. This allows for precise inhibition of nucleoside uptake and investigation of the role of nucleoside transporters in various biological processes. However, one limitation of using Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate is its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to minimize these effects.

Future Directions

There are several future directions for research on Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate. One area of research is the development of new analogs of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate with improved potency and selectivity for nucleoside transporters. Another area of research is the investigation of the role of nucleoside transporters in drug resistance and the development of new strategies for overcoming drug resistance in cancer cells. Additionally, the use of Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate in combination with other drugs, such as chemotherapy and radiation therapy, may lead to improved cancer treatment outcomes. Finally, the investigation of the physiological and pathological roles of nucleoside transporters in various tissues and organs may lead to the development of new therapies for a variety of diseases.

Synthesis Methods

Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate can be synthesized through a multistep synthesis process. The first step involves the preparation of 3-nitrobenzaldehyde, which is then reacted with benzyl acrylate in the presence of a base to form benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate has been widely used in scientific research to study the role of nucleoside transporters in various biological processes. It has been shown to inhibit the uptake of nucleosides and nucleoside analogs in a variety of cell types, including cancer cells, immune cells, and neurons. This compound has also been used to investigate the mechanisms of drug resistance in cancer cells and to develop new strategies for cancer treatment.

properties

IUPAC Name

benzyl (E)-3-(3-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-16(21-12-14-5-2-1-3-6-14)10-9-13-7-4-8-15(11-13)17(19)20/h1-11H,12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOAFKKJIYPRPA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2E)-3-(3-nitrophenyl)prop-2-enoate

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